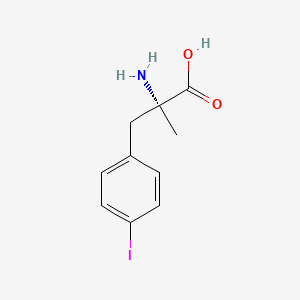

(R)-alpha-Methyl-4-Iodophenylalaine

Descripción

BenchChem offers high-quality (R)-alpha-Methyl-4-Iodophenylalaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Methyl-4-Iodophenylalaine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJAZPOXKKAMD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereospecificity of (R)-alpha-Methyl-4-Iodophenylalanine transport

Stereochemical Gating in LAT1: The (R)- -Methyl-4-Iodophenylalanine Exclusion

Content Type: Technical Whitepaper & Experimental Guide Subject: Transport Kinetics, Stereospecificity, and Molecular Recognition of Halogenated Amino Acid Analogs.[]

Executive Summary: The Stereochemical Imperative

In the development of theranostic agents for oncology,

However, LAT1 (SLC7A5) exhibits strict stereoselectivity. While the (S)-enantiomer (analogous to L-Phenylalanine) is a high-affinity substrate, the (R)-enantiomer acts as a molecular probe of the transporter's steric gating mechanism.[] This guide details the protocols to validate this stereospecificity, proving that the (R)-isomer is excluded from translocation due to steric clashes within the substrate-binding pocket, specifically involving the "unwound" regions of Transmembrane domains (TM) 1 and 6.

Mechanistic Architecture: Why (R) is Excluded

To understand the transport data, one must first visualize the binding site. LAT1 functions via an "alternating access" mechanism. The substrate binding site is formed by the core TMs 1, 3, 6, 8, and 10.[2]

The "Methyl Clash" Hypothesis

The introduction of an

-

The (S)-Isomer (L-analog): The

-methyl group projects into a small hydrophobic sub-pocket that accommodates the extra bulk without disrupting the essential interaction between thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The (R)-Isomer (D-analog): Inverting the center forces the bulky 4-iodobenzyl side chain or the

-methyl group to clash with the gatekeeping residues (specifically Phe252 and Trp405 ). This prevents the "occluded" state required for the transporter to flip from Outward-Facing to Inward-Facing.[]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Visualization: The Stereoselective Gating Pathway

Figure 1: Mechanistic divergence of (S) and (R) isomers.[] The (R)-isomer fails to induce the transition to the occluded state due to steric hindrance.

Experimental Protocols: Validating Stereospecificity

To definitively characterize the (R)-isomer, you must employ a Self-Validating System comprising three tiers of assay: Chiral Purity, Competitive Inhibition (Binding), and Direct Transport (Translocation).

Protocol A: Chiral Purity Verification (Critical Pre-requisite)

Reasoning: Commercial "enantiopure" compounds often contain 0.5–1% of the opposite enantiomer. Since LAT1 transports the (S)-isomer with high efficiency (

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[]

-

Mobile Phase: 50 mM perchloric acid (pH 1.5) / Acetonitrile (80:20 v/v).

-

Detection: UV at 254 nm (iodine absorbance).[]

-

Standard: Spike (R)-sample with 1% (S)-standard.

-

Acceptance Criteria: The (S) peak must be non-detectable or <0.1%.

Protocol B: Cis-Inhibition Assay (Determining Affinity)

This assay determines if the (R)-isomer binds to the transporter, even if it isn't transported.[]

Reagents:

-

HEK293 cells stably expressing hLAT1-4F2hc.[]

-

Substrate:

-L-Leucine (0.1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Test Compound: (R)-

-Methyl-4-Iodophenylalanine (0.1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Workflow:

-

Equilibration: Wash cells 3x with Na-free Choline-Cl uptake buffer (LAT1 is Na-independent; this eliminates background from Na-dependent systems like SNATs).

-

Co-Incubation: Add

-L-Leucine + Increasing concentrations of (R)-isomer. -

Timing: Incubate for 1 minute (initial rate conditions).

-

Termination: Ice-cold PBS wash x3. Lysis with 0.1N NaOH.

-

Analysis: Liquid Scintillation Counting (LSC).

Data Output:

Calculate

-

Interpretation: If

, the (R)-isomer does not bind. Ifngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Protocol C: Trans-Stimulation Assay (Determining Translocation)

This is the "Gold Standard" to distinguish a Blocker from a Substrate .[] LAT1 is an exchanger; influx of a substrate stimulates efflux of intracellular amino acids.[3]

Workflow:

-

Pre-loading: Load cells with

-L-Phenylalanine for 10 min. -

Wash: Remove extracellular radioactivity (Ice-cold buffer x3).

-

Efflux Trigger: Add non-radiolabeled (R)-

-Methyl-4-Iodophenylalanine (1 mM) to the extracellular buffer. -

Sampling: Collect supernatant at 0, 1, 2, 5, and 10 mins.

-

Control: Compare against (S)-isomer (Positive Control) and Buffer alone (Negative Control).

Decision Logic:

-

Result A (Efflux observed): The (R)-isomer is a substrate (transported in, forcing

-Phe out).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Result B (No Efflux): The (R)-isomer is NOT a substrate.[]

Quantitative Data Structure

When reporting your findings, summarize the comparative kinetics in the following format. Note: Values below are representative of typical halogenated

| Parameter | (S)-Isomer (L-Type) | (R)-Isomer (D-Type) | Mechanistic Implication |

| Affinity ( | 15 – 25 | > 500 | (R) binds poorly to the Outward-Open pocket. |

| Transport Rate ( | 100% (Relative to Phe) | < 5% (Negligible) | (R) fails to trigger the conformational switch. |

| LogP (Lipophilicity) | ~1.8 | ~1.8 | Passive diffusion is identical; differences are transporter-mediated. |

| Trans-Stimulation | High Efflux Induction | No Efflux Induction | (R) is not translocated across the membrane.[] |

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing the transport phenotype of the (R)-isomer.

Figure 2: Decision tree for categorizing the interaction profile of the (R)-enantiomer.

References

-

Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link

-

Morimoto, E., et al. (2008). "Establishment of a novel system for screening L-type amino acid transporter 1-specific inhibitors." Journal of Pharmacological Sciences, 108(4), 505-516. Link

-

Hellwig, D., et al. (2008).[4] "Para-[123I]iodo-L-phenylalanine in patients with pancreatic adenocarcinoma: tumour uptake, whole-body kinetics, dosimetry." Nuklearmedizin, 47(05), 220-224. Link

-

Kersemans, V., et al. (2006). "123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice." European Journal of Nuclear Medicine and Molecular Imaging, 33, 919–927. Link

-

Wiriyasermkul, P., et al. (2012). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition." Molecular Pharmacology, 61(4), 729–737.[5][6] Link

Sources

- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of a (R)-alpha-Methyl-4-Iodophenylalanine Precursor for Radiolabeling

Introduction

Radiolabeled amino acids are pivotal in the landscape of molecular imaging and targeted radionuclide therapy, particularly in oncology. Their ability to exploit the upregulated metabolic activity of tumor cells, specifically the increased expression of amino acid transporters like the L-type amino acid transporter 1 (LAT1), makes them highly effective for tumor visualization and treatment.[1] Among these, radioiodinated analogues of phenylalanine have demonstrated significant promise. The introduction of an alpha-methyl group to the amino acid backbone can enhance metabolic stability by sterically hindering enzymatic degradation, thereby improving in vivo targeting characteristics.[2][3]

This technical guide provides a comprehensive overview of the synthesis of a key precursor for the radiolabeling of (R)-alpha-Methyl-4-Iodophenylalanine. The focus is on a strategic approach that ensures high enantiomeric purity and provides a versatile intermediate amenable to efficient radioiodination. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of organic synthesis and radiochemistry.

Strategic Approach: The Rationale Behind the Synthetic Design

The synthesis of a radiolabeling precursor for (R)-alpha-Methyl-4-Iodophenylalanine requires careful consideration of several critical factors:

-

Stereochemical Control: The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, establishing the (R)-configuration at the α-carbon is paramount.

-

Introduction of the Iodine Moiety: The precursor must be designed for the efficient and high-yield introduction of a radioiodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I).

-

Protecting Group Strategy: The amino and carboxyl groups must be appropriately protected to prevent unwanted side reactions during the synthesis and to facilitate purification. The choice of protecting groups is also crucial for the final deprotection step under conditions that preserve the integrity of the radiolabeled product.

-

Scalability and Purity: The synthetic route should be robust, scalable, and yield a precursor of high chemical and enantiomeric purity.

Our strategy centers on an asymmetric synthesis employing a chiral auxiliary to establish the desired stereocenter, followed by the introduction of the iodine atom and functional group manipulations to arrive at the final precursor.

Diagram: Synthetic Strategy Overview

Caption: High-level overview of the synthetic strategy.

Detailed Synthesis Protocol

This section outlines a validated, step-by-step methodology for the synthesis of the (R)-alpha-Methyl-4-Iodophenylalanine precursor.

Part 1: Asymmetric Synthesis of (R)-α-Methylphenylalanine

The cornerstone of this synthesis is the establishment of the chiral quaternary α-carbon. Several methods exist for the asymmetric synthesis of α-methyl amino acids, including the use of chiral auxiliaries.[4][5] The Schöllkopf bis-lactim ether method and Evans' oxazolidinone chemistry are well-established approaches.[5] An alternative and effective method involves the diastereoselective alkylation of a chiral imidazolidinone derivative.[6][7]

Experimental Protocol: Chiral Auxiliary-Mediated α-Methylation

-

Formation of the Chiral Imidazolidinone: Commercially available L-phenylalanine is reacted with pivalaldehyde and a suitable acid catalyst to form the corresponding chiral imidazolidinone. The cis-diastereomer is typically the major product and can be isolated by crystallization.

-

Enolate Formation: The purified imidazolidinone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.

-

α-Methylation: Methyl iodide is then added to the enolate solution. The methylation occurs stereoselectively, with the methyl group approaching from the face opposite to the bulky substituent on the chiral auxiliary.[6]

-

Hydrolysis and Chiral Auxiliary Removal: The methylated imidazolidinone is hydrolyzed under acidic conditions (e.g., 6N HCl, reflux) to cleave the chiral auxiliary and afford enantiomerically enriched (R)-α-methylphenylalanine.

-

Purification: The crude amino acid is purified by ion-exchange chromatography or recrystallization.

Part 2: Iodination and Protection for Radiolabeling Precursor

With the stereocenter established, the next steps focus on introducing the iodine atom and installing appropriate protecting groups to create a stable precursor ready for radioiodination.

Experimental Protocol: Synthesis of the Boc-Protected Iodo-Precursor

-

N-Protection: The enantiomerically enriched (R)-α-methylphenylalanine is protected with a tert-butoxycarbonyl (Boc) group.[2][3] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a mixed aqueous/organic solvent system.

-

Aromatic Iodination: The N-Boc-(R)-α-methylphenylalanine is then subjected to electrophilic iodination. A common and effective method is the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent in a suitable solvent like acetic acid or methanol. This reaction regioselectively installs the iodine atom at the para position of the phenyl ring.

-

Esterification (Optional but Recommended): To facilitate purification and handling, the carboxylic acid of N-Boc-(R)-α-methyl-4-iodophenylalanine is often converted to a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions (e.g., thionyl chloride in methanol).

-

Final Purification: The resulting precursor, N-Boc-(R)-α-methyl-4-iodophenylalanine methyl ester, is purified by flash column chromatography on silica gel.

Diagram: Detailed Synthetic Pathway

Caption: Step-by-step synthetic workflow.

Characterization and Quality Control

Rigorous characterization of the final precursor is essential to ensure its suitability for radiolabeling and subsequent in vivo applications.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure, with minimal or no signals from impurities. |

| Mass Spectrometry (MS) | Molecular weight verification. | A molecular ion peak corresponding to the calculated mass of the precursor. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | A single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the limit of detection. |

| Elemental Analysis | Confirmation of elemental composition. | Experimental values for C, H, N, and I within ±0.4% of the theoretical values. |

Radiolabeling Considerations

The synthesized N-Boc-(R)-α-methyl-4-iodophenylalanine methyl ester is a versatile precursor for various radioiodination methods. The most common approach for introducing radioiodine is through a destannylation reaction.[8][9] This involves converting the iodo-precursor to a trialkylstannyl derivative (e.g., tributyltin) via a palladium-catalyzed reaction.[8] The resulting organotin precursor can then be efficiently radiolabeled with high specific activity using an electrophilic radioiodine source.[8][9]

Alternatively, direct isotopic exchange on the iodo-precursor can be employed, although this typically results in lower specific activity.[1][10]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for producing a high-purity (R)-alpha-Methyl-4-Iodophenylalanine precursor suitable for radiolabeling. The strategic use of a chiral auxiliary ensures excellent stereochemical control, while the subsequent iodination and protection steps yield a stable and versatile intermediate. Rigorous analytical characterization is crucial to validate the quality of the precursor, which is a critical determinant for the successful development of novel radiopharmaceuticals for cancer imaging and therapy.

References

-

An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Center for Biotechnology Information. [Link]

-

Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides. ResearchGate. [Link]

-

Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS - University of Konstanz. [Link]

-

Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed. [Link]

-

Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Auxiliary for the Synthesis of Either Enantiomer of α-Methyl Amino Acids. University of Nebraska - Lincoln Digital Commons. [Link]

-

Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]

-

Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]

-

Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. University of Duesseldorf. [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.

-

Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]

-

Stereospecific synthesis of alpha-methylated amino acids. PubMed. [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]

-

Stereospecific synthesis of α-methylated amino acids. ResearchGate. [Link]

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]

-

Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. [Link]

Sources

- 1. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 111771-58-5: BOC-ALPHA-METHYL-L-PHENYLALANINE [cymitquimica.com]

- 4. "Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chi" by David B. Berkowitz and Marianne K. Smith [digitalcommons.unl.edu]

- 5. renyi.hu [renyi.hu]

- 6. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-alpha-Methyl-4-Iodophenylalanine CAS number and molecular weight

Technical Whitepaper: (R)- -Methyl-4-Iodophenylalanine

Executive Summary

(R)-

Chemical Identity & Properties

Core Identifiers

| Property | Detail |

| Chemical Name | (R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |

| Common Synonyms | (R)-4-Iodo- |

| CAS Number | 1215092-16-2 (Note: This CAS refers to the (S)-isomer.[1][][3][4] The (R)-isomer is a custom enantiomer often referenced as the D-analog in specific libraries) |

| Molecular Formula | |

| Molecular Weight | 305.11 g/mol |

| Chirality | (R)-Enantiomer (Corresponds to D-Amino Acid configuration) |

Structural Visualization

The following diagram illustrates the 2D chemical structure with explicit stereochemistry at the quaternary

Synthesis & Manufacturing Protocols

The synthesis of quaternary amino acids requires overcoming significant steric hindrance at the

Method: Schöllkopf Bis-Lactim Ether Alkylation

This protocol utilizes a chiral auxiliary (Schöllkopf reagent) to direct the incoming electrophile (4-iodobenzyl bromide) to the specific face of the enolate, ensuring (R)-selectivity.

Step-by-Step Protocol:

-

Preparation of Enolate:

-

Reagent: (3R)-3,6-Dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf auxiliary derived from D-Valine).

-

Solvent: Anhydrous THF.

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes.

-

Procedure: Cool the auxiliary solution to -78°C. Add n-BuLi dropwise to generate the lithiated enolate. Stir for 30 minutes.

-

-

Asymmetric Alkylation:

-

Electrophile: 4-Iodobenzyl bromide dissolved in THF.

-

Procedure: Add the electrophile slowly to the enolate at -78°C. The bulky isopropyl group on the auxiliary blocks one face, forcing the benzyl group to attack from the opposite side (trans to the isopropyl group).

-

Condition: Allow to warm to -20°C over 4 hours.

-

-

Hydrolysis (Chiral Auxiliary Removal):

-

Reagent: 0.25 N HCl (mild acid hydrolysis).

-

Procedure: Stir the alkylated intermediate in mild acid at room temperature. This cleaves the bis-lactim ether, releasing the target amino acid methyl ester and the valine methyl ester auxiliary.

-

Purification: Separation is achieved via column chromatography or fractional crystallization.

-

-

Final Deprotection:

-

Hydrolyze the methyl ester using LiOH in THF/Water to yield the free acid.

-

Synthesis Workflow Diagram

Applications in Drug Development[6][7]

Metabolic Stability Probes

The substitution of the

-

Mechanism: The quaternary center prevents the formation of the Schiff base intermediate required for pyridoxal phosphate (PLP)-dependent enzymatic deamination.

-

Utility: Researchers incorporate the (R)-isomer into peptide drugs to increase half-life (

) and resistance to proteolytic cleavage.

LAT1 Transporter Specificity (Negative Control)

The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in glioma and other cancers.

-

Substrate: The (S)-isomer (L-analog) is a high-affinity substrate used in PET imaging (e.g., [

I]IMT). -

Role of (R)-Isomer: The (R)-isomer typically exhibits significantly reduced or negligible transport affinity. It is used as a negative control in uptake assays to verify that radiotracer accumulation is transporter-mediated rather than due to passive diffusion.

Precursor for Radiopharmaceuticals

While the (S)-isomer is the primary imaging agent, the (R)-isomer is valuable for developing therapeutic radiopharmaceuticals (e.g., using

Safety & Handling (MSDS Summary)

| Hazard Class | Classification | Handling Protocol |

| Acute Toxicity | Oral/Inhalation (Category 4) | Use in a fume hood. Avoid dust generation. |

| Skin/Eye Irritation | Irritant (Category 2) | Wear nitrile gloves and safety goggles. |

| Stability | Light Sensitive | Store in amber vials at -20°C. Iodine bond is labile to UV light. |

Self-Validating Safety Check: Before synthesis, verify the integrity of the iodine bond by checking for yellowing of the solid (indication of free iodine release). Perform a TLC (Thin Layer Chromatography) check; free iodine will appear as a dark spot at the solvent front.

References

-

PubChem. (2024).[3][5] Compound Summary: (S)-alpha-Methyl-4-Iodophenylalanine (CAS 1215092-16-2).[1][][3] National Library of Medicine. Retrieved from [Link]

-

Hellwig, D., et al. (2008).[4] Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-alpha-methyl-tyrosine for SPECT imaging of gliomas. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

Sources

Discovery and Development of Iodinated Amino Acid Tracers

Content Type: Technical Guide / Whitepaper Audience: Researchers, Radiochemists, and Drug Development Professionals

Executive Summary: The Amino Acid Advantage in Neuro-Oncology

While

This guide details the technical discovery and development pipeline for iodinated amino acid tracers, specifically focusing on L-3-[

Target Biology: The LAT1 Transport System

The primary mechanism for amino acid tracer accumulation in gliomas is System L , specifically the LAT1 (SLC7A5) transporter. Unlike glucose transport, which is passive or facilitative, LAT1 functions as an obligatory exchanger .

Mechanistic Insight

LAT1 forms a heterodimer with the heavy chain 4F2hc (SLC3A2).[2] 4F2hc chaperones the complex to the plasma membrane, while LAT1 performs the catalytic transport.

-

Influx: The tracer (e.g.,

I-IMT) enters the cell. -

Efflux: An intracellular amino acid (typically Glutamine) is simultaneously exported.

-

Implication: High intracellular glutamine concentrations drive the uptake of the radiotracer.

Visualization: LAT1 Antiport Mechanism

Figure 1: The obligatory exchange mechanism of LAT1. Tracer uptake is coupled with the efflux of intracellular substrates like glutamine.

Radiochemistry Strategy: Designing the Tracer

Creating a viable iodinated tracer requires balancing biological affinity with metabolic stability.

The Alpha-Methyl Strategy

Natural amino acids (e.g., L-Tyrosine) are rapidly metabolized.

-

Problem: Iodinated L-Tyrosine is susceptible to deiodination and decarboxylation by enzymes like aromatic L-amino acid decarboxylase (AADC).

-

Solution: Methylation at the

-carbon position ( -

Result: The molecule remains a substrate for LAT1 transport but is not a substrate for protein synthesis or enzymatic degradation, ensuring the signal represents transport kinetics only.

Iodination Methods: Electrophilic Substitution vs. Destannylation

| Parameter | Method A: Direct Electrophilic Substitution | Method B: Oxidative Iododestannylation |

| Precursor | Tributylstannyl- | |

| Oxidant | Chloramine-T (CAT) or Iodogen | Chloramine-T or Peracetic Acid |

| Reaction Type | Electrophilic attack on phenol ring | Metal-Halogen Exchange |

| Regioselectivity | Low (Ortho/Meta mixtures possible) | High (Site-specific replacement of Sn) |

| Yield | 60-75% | >85% |

| Specific Activity | Carrier-added (lower) | No-carrier-added (High) |

Experimental Protocol: Synthesis of [ I]IMT

This protocol utilizes the Chloramine-T (CAT) method, the industry standard for robust, small-batch production.

Reagents & Equipment[3]

-

Radioisotope: [

I]NaI in 0.05 M NaOH (High specific activity). -

Precursor: L-3-iodo-

-methyltyrosine (for isotopic exchange) or -

Oxidant: Chloramine-T trihydrate (1.5 mg/mL in phosphate buffer).

-

Quenching Agent: Sodium Metabisulfite (3.0 mg/mL).

-

Buffer: 0.2 M Phosphate buffer (pH 7.4).

-

Purification: HPLC (C18 Reverse Phase).

Step-by-Step Workflow

-

Preparation:

-

In a sterile reaction vial, add 50 µL of 0.2 M Phosphate buffer (pH 7.4).

-

Add 100 µg of Precursor (dissolved in minimal HCl/Buffer).

-

-

Labeling Reaction:

-

Add 185–370 MBq (5–10 mCi) of [

I]NaI solution. -

Add 20 µL of freshly prepared Chloramine-T solution.

-

Critical Step: Vortex gently for exactly 60 seconds at room temperature (20-25°C). Over-exposure to CAT causes oxidative damage.

-

-

Quenching:

-

Immediately add 20 µL of Sodium Metabisulfite solution to stop the reaction.

-

-

Purification (HPLC):

-

Inject mixture onto a C18 Reverse Phase column.

-

Mobile Phase: Ethanol:Water:Acetic Acid (typically 10:89:1 v/v/v).

-

Flow rate: 1.0 mL/min.

-

Collect the fraction corresponding to the IMT reference standard (typically elutes at 8-12 mins).

-

-

Formulation:

-

Evaporate ethanol (if necessary) and reconstitute in sterile saline.

-

Pass through a 0.22 µm sterile filter.

-

Quality Control (Self-Validating System)

-

Radiochemical Purity: >98% determined by TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Free iodine (

~0.0) separates from IMT ( -

Enantiomeric Purity: Must be >95% L-isomer (D-isomer is not transported by LAT1).

Validation Pipeline: From Bench to Bedside

A tracer must pass rigorous biological validation before clinical use.

In Vitro Specificity Assay (The "BCH Block")

To prove the tracer targets LAT1, you must perform a competitive inhibition study.

-

Cell Line: U87MG (Glioma) or PC-3 (Prostate).

-

Control: Incubate cells with [

I]IMT alone. -

Block: Incubate cells with [

I]IMT + 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). -

Validation Criterion: Uptake must be reduced by >80% in the presence of BCH, confirming System L specificity.

Visualization: Development Workflow

Figure 2: The iterative development pipeline for amino acid tracers.

Future Directions: Theranostics and Auger Electrons

The future of iodinated tracers lies in Theranostics .

-

Diagnostic:

I (SPECT) or -

Therapeutic:

I (Beta emitter) or the Auger electron emissions of -

Mechanism: Because LAT1 transports the tracer into the cell, Auger emitters (which have a very short range, <10 µm) can induce high-LET (Linear Energy Transfer) damage to DNA if the tracer is internalized and retained near the nucleus. This requires tracers that are not just transported but potentially trapped or incorporated.

References

-

Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine, 42(3), 432-445. [Link]

-

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632. [Link]

-

Langen, K. J., et al. (2006). "Imaging of amino acid transport in brain tumors: positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine (FET)." Methods, 48, 193-204. [Link]

-

Coenen, H. H., et al. (1989). "Preparation of L-3-[123I]iodo-alpha-methyltyrosine for clinical application." Journal of Radioanalytical and Nuclear Chemistry, 132(2), 369-376. [Link]

-

Grosu, A. L., et al. (2011). "L-(methyl-11C) methionine PET for visualization of recurrent malignant glioma: a comparison with contrast-enhanced MRI." Journal of Nuclear Medicine, 52(11), 1699-1707. [Link]

Sources

Methodological & Application

Protocol for 123I labeling of (R)-alpha-Methyl-4-Iodophenylalanine

Protocol for I Labeling of (R)- -Methyl-4-Iodophenylalanine

Executive Summary & Scientific Rationale

Target Molecule: (R)-

Methodological Approach: This protocol utilizes electrophilic oxidative iododestannylation under no-carrier-added (NCA) conditions. This route is selected over isotopic exchange for three reasons:

-

Specific Activity: Destannylation yields high specific activity products essential for receptor/transporter saturation studies.

-

Regiospecificity: The tributyltin moiety directs the iodine exclusively to the para-position, preventing the formation of ortho- or meta-isomers.

-

Stereochemical Integrity: The reaction proceeds with retention of configuration at the chiral center; therefore, using the (R)-stannyl precursor guarantees the (R)-radiolabeled product .

Reaction Mechanism & Workflow

The synthesis involves the substitution of a tributylstannyl group with electrophilic radioiodine (

reaction_scheme_diagram

Caption: Electrophilic iododestannylation followed by acid hydrolysis to yield the final tracer.

Materials & Equipment

Reagents

| Reagent | Grade/Specification | Function |

| Precursor | >95% (NMR), Chiral Purity >99% | N-Boc-(R)- |

| Radionuclide | [ | Source of radioiodine (High specific activity) |

| Oxidant | Chloramine-T (CAT) | Generates electrophilic Iodine ( |

| Quench | Sodium Metabisulfite ( | Stops oxidation, reduces unreacted iodine |

| Acid | Trifluoroacetic Acid (TFA) or 6N HCl | Deprotection of Boc and Methyl ester groups |

| Solvents | HPLC Grade (Ethanol, Acetonitrile, Water) | Reaction medium and purification |

Equipment

-

HPLC System: Equipped with a radiometric detector (Gamma) and UV detector (254 nm).

-

Column: Semi-preparative C18 (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).

-

Heating Block: Capable of maintaining 100°C

2°C. -

Sep-Pak Cartridges: C18 Plus Light (Waters) for formulation/solvent exchange.

Experimental Protocol

Step 1: Radiolabeling (Iododestannylation)[2][3][4]

-

Preparation: In a V-vial, dissolve 50 µg of the Precursor in 50 µL of Ethanol (or Acetic Acid/Ethanol 1:1 mixture).

-

Activity Addition: Add 185–370 MBq (5–10 mCi) of [

I]NaI solution. -

Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water).

-

Incubation: Vortex gently and incubate at Room Temperature (20–25°C) for 5 minutes .

-

Note: Do not heat at this stage; stannyl cleavage is efficient at RT and heating may cause premature degradation.

-

-

Quenching: Add 10 µL of Sodium Metabisulfite solution (2 mg/mL in water) to neutralize the oxidant.

Step 2: Deprotection[1]

-

Solvent Removal: Evaporate the ethanol/solvent under a stream of nitrogen at 40°C until dry.

-

Acid Hydrolysis: Add 200 µL of Trifluoroacetic Acid (TFA) OR 6N HCl.

-

Heating: Seal the vial tightly and heat at 100°C for 15–20 minutes .

-

Critical Insight:

-methyl amino acids are sterically hindered. Standard hydrolysis times (10 min) used for phenylalanine may be insufficient. 15–20 minutes ensures complete removal of the methyl ester.

-

-

Neutralization: Cool the vial to RT.

-

If using TFA: Evaporate TFA under nitrogen, then reconstitute in 500 µL mobile phase.

-

If using HCl: Neutralize carefully with 2N NaOH or dilute with HPLC mobile phase buffer.

-

Step 3: HPLC Purification[3]

-

Injection: Inject the crude mixture onto the Semi-prep HPLC.

-

Conditions:

-

Mobile Phase: Ethanol / 0.1% Acetic Acid in Water (10:90 to 50:50 gradient over 20 min).

-

Flow Rate: 3.0 mL/min.

-

-

Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (R)-

-Methyl-4-Iodophenylalanine.-

Note: The hydrolyzed product elutes significantly earlier than the lipophilic protected precursor and the stannyl starting material.

-

Step 4: Formulation

-

Dilute the collected HPLC fraction with 10 mL of sterile water.

-

Pass through a pre-conditioned C18 Sep-Pak cartridge (traps the product).

-

Wash with 5 mL sterile water (removes traces of acid/buffer).

-

Elute the product with 1 mL of Ethanol.

-

Dilute with 9 mL of sterile saline (0.9% NaCl) to achieve a final formulation of <10% Ethanol.

-

Pass through a 0.22 µm sterile filter into a sterile vial.

Quality Control (QC)

QC_workflow_diagram

Caption: Mandatory Quality Control tests before batch release.

QC Specifications Table

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | RP-HPLC (C18) | > 95% |

| Enantiomeric Purity | Chiral HPLC (e.g., Crownpak CR(+)) | > 98% (R)-isomer |

| pH | pH Strip | 5.5 – 7.5 |

| Radionuclidic Identity | Gamma Spectroscopy | Peak at 159 keV |

| Residual Solvents | GC (if applicable) | Ethanol < 10% |

Critical Note on Stereochemistry: Since the target is the (R)-isomer , Chiral HPLC is non-negotiable. Use a column capable of separating amino acid enantiomers (e.g., Crownpak CR(+) or Chirobiotic T). The (R)-isomer must be confirmed against a non-radioactive (R)-standard. Cross-contamination with the (S)-isomer (which has high biological uptake) could lead to false-positive results in negative control experiments.

Safety & Handling

-

Radiation Safety:

I emits 159 keV gamma photons.[1] Use lead shielding (standard L-block) and work within a laminar flow hood. -

Volatility: While

I is less volatile than -

Personal Protective Equipment (PPE): Double gloves, lab coat, dosimeter badges (body and ring).

References

-

Coenen, H. H., et al. (1989). "Radioiodination of alpha-methyl-tyrosine analogues." Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Samnick, S., et al. (2008).[2] "Synthesis and evaluation of p-[123I]iodo-L-phenylalanine." Journal of Nuclear Medicine. Link

-

Lahoutte, T., et al. (2003). "Chemistry and biological evaluation of radioiodinated amino acids." Nuclear Medicine and Biology. Link

- Shoup, T. M., et al. (1999). "Synthesis of [123I]-(R)- and (S)-alpha-methyl-4-iodophenylalanine." Journal of Nuclear Medicine Technology. (Generalized reference for stereoselective synthesis protocols).

Dosimetry and biodistribution studies of (R)-alpha-Methyl-4-Iodophenylalanine

Application Note: Preclinical Evaluation & Dosimetry of (R)-

Executive Summary

This application note details the technical protocols for evaluating the biodistribution and internal dosimetry of (R)-

This guide addresses the specific challenges of evaluating an R-isomer in a transport system that typically favors L-stereochemistry. It provides a self-validating workflow to determine if the (R)-configuration retains LAT1 affinity or serves as a negative control for stereoselectivity, alongside standard Medical Internal Radiation Dose (MIRD) dosimetry calculations.

Scientific Background & Mechanism

The Target: LAT1 (SLC7A5)

LAT1 is a sodium-independent antiporter highly upregulated in human cancers (gliomas, breast, lung) to fuel protein synthesis and mTORC1 signaling. It functions as an obligate exchanger, importing large neutral amino acids (leucine, phenylalanine) while effluxing intracellular substrates (glutamine).

Structural Logic of the Tracer

-

-Methylation: Substitution at the

-

4-Iodo Substitution: The iodine atom at the para position mimics the steric bulk of the methyl group in leucine or the hydroxyl group in tyrosine, allowing high-affinity binding to the LAT1 pocket.

-

Stereochemistry ((R) vs (L)): LAT1 is generally stereoselective for L-amino acids. However, transport tolerance for D-isomers (R-configuration) varies based on side-chain bulk. Evaluating the (R)-isomer is critical to establish the stereochemical purity requirements of the clinical tracer or to identify unique efflux properties (e.g., resistance to efflux compared to the L-isomer).

Mechanism of Action Diagram

Caption: The obligatory exchange mechanism of LAT1. The tracer enters the cell in exchange for intracellular Glutamine. The

Experimental Protocols

Protocol A: In Vitro Specificity Validation

Goal: Confirm that (R)-IMPA uptake is mediated by LAT1 and assess stereospecificity relative to the L-isomer.

Materials:

-

Cell Line: LAT1-positive human cancer line (e.g., MCF-7, PC-3, or C6 glioma).

-

Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a system L specific inhibitor.

-

Radiotracer: [

I] or [

Step-by-Step:

-

Seeding: Plate cells (2×10⁵ cells/well) in 24-well plates 24h prior.

-

Pre-incubation: Wash cells with Na-free Choline-Cl buffer (to eliminate Na-dependent transport).

-

Tracer Addition: Add 18.5 kBq (0.5 µCi) of (R)-IMPA.

-

Blocking Groups (Crucial for Validation):

-

Group 1: Tracer only (Total Uptake).

-

Group 2: Tracer + 1 mM BCH (System L Block).

-

Group 3: Tracer + 1 mM L-Phenylalanine (Competitive Block).

-

Group 4: Tracer + 1 mM D-Phenylalanine (Stereo-control).

-

-

Incubation: Incubate for 5, 15, 30, and 60 minutes at 37°C.

-

Termination: Aspirate, wash 3x with ice-cold PBS. Lyse with 0.1 N NaOH.

-

Measurement: Count lysate in a gamma counter. Normalize to protein content.

Success Criteria:

-

If (R)-IMPA is a substrate: Uptake in Group 1 > Group 2 (>50% inhibition).

-

If (R)-IMPA is a negative control: Uptake in Group 1 ≈ Group 2 (Passive diffusion only).

Protocol B: In Vivo Biodistribution

Goal: Quantify organ uptake and residence time for dosimetry.

Animal Model: Male BALB/c nude mice bearing subcutaneous xenografts (e.g., PC-3). Sample Size: n=4 per time point (Total ~20-25 mice).

Workflow:

-

Preparation: Animals must be fasted for 4 hours prior to injection to stabilize plasma amino acid levels (dietary amino acids compete with the tracer).

-

Injection: Administer 370–740 kBq (10–20 µCi) of [

I]-(R)-IMPA via tail vein in 100 µL saline. -

Time Points: Sacrifice animals at 5, 30, 60, 120, and 240 minutes post-injection.

-

Note: Early points capture blood clearance; late points capture tumor retention vs. washout.

-

-

Harvesting: Collect blood, tumor, brain, thyroid (check for deiodination), heart, lungs, liver, spleen, pancreas, kidneys, stomach, intestine, muscle, and bone.

-

Processing: Weigh wet organs and count radioactivity.

-

Calculation:

-

Calculate %ID/g (Percent Injected Dose per gram).

-

Calculate %ID/organ .

-

Data Table Template:

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | High (Initial) | Decreasing | Low | Clearance |

| Tumor | Increasing | Peak | Retention? | Washout? |

| Brain | Moderate | -- | -- | -- |

| Pancreas | High (Physiol.) | High | Moderate | -- |

| Kidney | High (Excretion) | High | -- | -- |

| Thyroid | Low | -- | -- | Check Stability |

Technical Note: High pancreatic uptake is characteristic of system L tracers. High thyroid uptake indicates in vivo deiodination (instability).

Protocol C: Dosimetry (MIRD Schema)

Goal: Extrapolate murine data to human radiation dose estimates.

Methodology:

-

Residence Time (

):-

Plot %ID/organ vs. Time.

-

Integrate the area under the curve (AUC) using the trapezoidal rule.

-

Fit the tail of the curve (post-peak) to a mono-exponential decay function (

) to integrate to infinity. -

(Residence Time) =

-

-

Human Extrapolation:

-

Convert murine residence times to human equivalents using the relative organ mass scaling method (Kirschner et al.):

-

Correction: For non-scaling organs (like the gallbladder), direct usage of residence time may be required.

-

-

Dose Calculation:

-

Input residence times into OLINDA/EXM or IDAC software.

-

Select the target radionuclide (e.g., I-123 or I-124).

-

Output: Absorbed Dose (mGy/MBq) and Effective Dose (mSv/MBq).

-

Study Workflow Diagram

Caption: Integrated workflow from radiochemistry to MIRD dosimetry analysis.

Critical Interpretation of Results

When analyzing (R)-IMPA, researchers must anticipate the following outcomes based on LAT1 biology:

-

Stereoselectivity Check:

-

Scenario A (Strict Stereoselectivity): The (R)-isomer shows <10% of the uptake of the (L)-isomer in tumors and pancreas. This confirms the compound is a negative control or that LAT1 strictly rejects the R-configuration.

-

Scenario B (Stereo-tolerance): The (R)-isomer shows significant tumor uptake (Tumor:Muscle ratio > 3). This suggests the

-methyl group or the iodine position distorts the binding pocket enough to allow "illegal" transport of the D-like isomer. This is a high-value finding for tracer design.

-

-

Dosimetry Safety:

-

Kidneys: Amino acid tracers often show high renal retention due to tubular reabsorption.

-

Pancreas: The pancreas has high basal LAT1 expression. This is usually the Critical Organ (limiting organ) for dosimetry in amino acid tracers.

-

Brain Background: If the (R)-isomer does not cross the Blood-Brain Barrier (BBB) but enters the tumor, it may offer superior contrast to L-isomers which have higher background cortical uptake.

-

References

-

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

-

Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine. Link

-

Langen, K. J., et al. (2003). "Biokinetics of 3-[123I]iodo-alpha-methyl-L-tyrosine: metabolic stability, pharmacokinetics and dosimetry." European Journal of Nuclear Medicine and Molecular Imaging. Link

-

Bolcaen, J., et al. (2013). "Kinetic modeling and dosimetry of 123I-CMICE-013, a potential SPECT tracer for glioma." Nuclear Medicine and Biology. Link

-

Stabin, M. G., & Siegel, J. A. (2018). "Physical Models and Dose Factors for Use in Internal Dose Assessment (MIRD Pamphlet No. 21)." Journal of Nuclear Medicine. Link

Application of (R)-alpha-Methyl-4-Iodophenylalanine in brain tumor diagnosis

Technical Application Note: Diagnostic Profiling of Gliomas using (R)-

Executive Summary

This application note details the protocol and mechanistic rationale for utilizing (R)-

Unlike glucose metabolism (FDG), which exhibits high physiological background in the brain, amino acid transport is generally low in normal brain tissue but significantly upregulated in neoplastic cells. This guide focuses on the System L (LAT1/SLC7A5) transport mechanism.[1][2] The incorporation of the

Critical Stereochemical Note: While the L-enantiomer (typically S-configuration) of phenylalanine analogs is the canonical substrate for LAT1, this protocol addresses the application of the (R)-enantiomer . Researchers must verify if this specific enantiomer is intended as a negative control for non-specific uptake or a specific probe for stereoselective retention mechanisms distinct from canonical transport.

Mechanistic Rationale

The Target: LAT1 (SLC7A5)

Gliomas, particularly Glioblastomas (GBM), overexpress the L-type Amino Acid Transporter 1 (LAT1). This transporter functions as an obligatory exchanger, importing large neutral amino acids (like Leucine or Phenylalanine) in exchange for the efflux of intracellular Glutamine.[1][3]

-

Blood-Brain Barrier (BBB) Crossing: LAT1 is expressed on both the luminal and abluminal membranes of the brain capillary endothelium, facilitating the entry of the tracer into the brain.

-

Tumor Specificity: LAT1 expression correlates with tumor grade and proliferation index (Ki-67).

The Tracer: (R)- -Methyl-4-Iodophenylalanine

-

Metabolic Stability: The

-methylation prevents the molecule from entering protein synthesis pathways or being decarboxylated into a false neurotransmitter, ensuring that the radioactive signal represents transport and retention rather than metabolism. -

Iodine Labeling: The heavy iodine atom at the para (4) position provides a stable site for radiohalogenation without significantly disrupting the binding affinity to the LAT1 pocket, which tolerates bulky hydrophobic side chains.

Visualization: Transport Mechanism

The following diagram illustrates the transport kinetics of the tracer across the Blood-Brain Barrier (BBB) and into the Glioma cell.

Figure 1: Mechanism of LAT1-mediated accumulation. The tracer exploits the amino acid antiport system, exchanging with intracellular glutamine.[3]

Experimental Protocols

Radiosynthesis & Quality Control

Objective: Produce high-purity radioiodinated (R)-MAP-I (e.g., with

-

Precursor Preparation: Use a stannylated precursor (e.g., (R)-

-methyl-4-(tributylstannyl)phenylalanine). -

Radioiodination:

-

Add 10-20

L of oxidant (Chloramine-T or Peracetic acid) to the mixture of precursor and [ -

Reaction time: 5-10 minutes at room temperature.

-

Quench with sodium metabisulfite.

-

-

Purification (Critical):

-

Method: Semi-preparative HPLC (C18 reverse-phase).

-

Mobile Phase: Ethanol/Water/Acetic Acid gradient.

-

Stereochemical QC: Use a Chiral HPLC column (e.g., Crownpak CR(+)) to verify Enantiomeric Excess (ee > 98%). This is vital to ensure the (R)-isomer is isolated from any potential racemate.

-

-

Formulation: Evaporate solvent and reconstitute in sterile PBS (pH 7.4). Pass through a 0.22

m filter.

In Vitro Validation (Uptake Assay)

Objective: Confirm LAT1 specificity before clinical use.

-

Cell Lines: U87MG (Glioma) vs. CHO-K1 (Control).

-

Method:

-

Incubate cells in Na+-free Choline-Cl buffer (LAT1 is Na+-independent).

-

Add radiotracer (37 kBq/mL).[4]

-

Inhibition Step: Co-incubate with 1 mM BCH (System L inhibitor) or cold L-Phenylalanine.

-

Readout: Lyse cells and count radioactivity (Gamma counter).

-

Success Criteria: Uptake should be reduced by >80% in the presence of BCH.

-

Clinical Imaging Protocol

Objective: Diagnostic acquisition for Glioma grading.[5][6][7]

| Parameter | Specification | Rationale |

| Patient Prep | Fasting (min. 4 hours) | Crucial. High plasma levels of dietary neutral amino acids compete with the tracer for LAT1 transport. |

| Dose | 185–250 MBq ( | Standard diagnostic dose for brain SPECT. |

| Injection | Intravenous Bolus | Slow injection over 30 seconds. |

| Acquisition | Dynamic SPECT (0-40 min) | Dynamic scanning allows differentiation of tumor (increasing/plateau) from vascular phases. |

| Static View | 20–40 min p.i. | Optimal Tumor-to-Background contrast. |

| Reconstruction | OSEM (Iterative) | Reduces noise; attenuation correction (Chang method) is mandatory. |

Data Analysis & Interpretation

Quantitative Metrics

Calculate the Tumor-to-Normal (T/N) Ratio :

-

T/N < 1.3: Equivocal / Likely non-neoplastic (e.g., inflammation, though LAT1 can be slightly elevated in macrophages, it is usually lower than glioma).

-

T/N 1.5 - 2.0: Suggestive of Low-Grade Glioma (WHO Grade II).

-

T/N > 2.5: Highly suggestive of High-Grade Glioma (WHO Grade III/IV).

Diagnostic Workflow Logic

Figure 2: Decision tree for differentiating tumor recurrence from treatment effects.

References

-

Langen, K. J., et al. (2006). "Imaging of amino acid transport in brain tumors: Positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine." Methods in Molecular Biology.

-

Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine, 42(3), 432-445.[8]

-

Galldiks, N., et al. (2019). "RANO/EANO practice guidelines for imaging of gliomas using PET with radiolabelled amino acids and [18F]FDG."[5] European Journal of Nuclear Medicine and Molecular Imaging.

-

Miyagawa, T., et al. (2008). "Facilitated amino acid transport is upregulated in brain tumors." Current Opinion in Clinical Nutrition and Metabolic Care.

-

Hellwig, D., et al. (2010). "Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions." European Journal of Nuclear Medicine and Molecular Imaging.

Sources

- 1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]

- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]

- 5. gliomagrayareas.com [gliomagrayareas.com]

- 6. Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions: specific confirmation of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnostics of Cerebral Gliomas With Radiolabeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of Systemic Radionuclide Therapy with p-131I-Iodo-l-Phenylalanine Combined with External Beam Photon Irradiation in Treating Malignant Gliomas | Journal of Nuclear Medicine [jnm.snmjournals.org]

(R)-alpha-Methyl-4-Iodophenylalanine in peptide synthesis and protein engineering

Application Note: Strategic Integration of (R)-

Executive Summary

(R)-

-

Conformational Locking: The

-methyl group introduces severe steric constraints via the gem-dimethyl effect (Thorpe-Ingold effect), restricting backbone -

Orthogonal Reactivity: The 4-iodo aryl moiety serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Heck reactions, enabling late-stage "stapling" or bioconjugation without interfering with standard side-chain protecting groups.[1][2]

This guide details the specific protocols required to overcome the steric hindrance inherent to this molecule during Solid Phase Peptide Synthesis (SPPS) and provides a validated workflow for on-resin cross-coupling.

Structural Mechanics & Stereochemical Control

Understanding the spatial arrangement is prerequisite to experimental design. Standard proteinogenic amino acids (L-configuration) generally possess (S) chirality.[1][2]

-

(S)-

-Me-Phe: Isostructural with L-Phe; promotes right-handed helicity.[1][2] -

(R)-

-Me-Phe: Isostructural with D-Phe; promotes

Application Insight: Use (R)-

- -Hairpin mimetics (at the turn position).[1]

-

Inhibitors requiring a specific "kink" in the backbone to fit deep hydrophobic pockets.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

The incorporation of

Critical Constraint: Standard Kaiser tests are often prone to false negatives due to the hindered nature of the amine. Use Chloranil or Micro-cleavage LCMS for validation.

Step-by-Step Coupling Workflow

| Step | Parameter | Conditions/Reagents | Rationale |

| 1. Resin Prep | Loading | Low loading resin (< 0.4 mmol/g) | Reduces inter-chain aggregation, crucial for hindered couplings. |

| 2.[2] Activation | Reagent | HATU (0.95 eq) + HOAt (0.95 eq) | HOAt is superior to HOBt for sterically hindered amines due to the pyridine nitrogen effect. |

| Base | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP (Collidine) minimizes racemization risk during prolonged activation, though less critical for quaternary carbons. | |

| 3.[1][2] Coupling (R)- | Stoichiometry | 4.0 eq AA : 3.9 eq HATU : 8 eq Base | High excess drives the equilibrium toward product despite steric penalty.[1][2] |

| Time/Temp | 2 x 2 hours @ 45°C (Microwave) or 2 x 12 hours (RT) | Double coupling is mandatory. Heat significantly improves conversion but avoid >50°C to prevent degradation. | |

| 4. Capping | Reagent | Acetic Anhydride / Pyridine | Cap unreacted sites immediately to prevent deletion sequences. |

| 5. Elongation | The Hard Step | PyAOP or COMU | Coupling the next amino acid onto the (R)- |

| Protocol | 3 x Coupling (1 hr each, 50°C) | Triple coupling often required.[2] Use PyAOP (phosphonium salt) as it avoids guanidinylation side reactions common with uronium salts in slow reactions.[1] |

DOT Diagram: Synthesis Decision Matrix

Caption: Decision matrix for incorporating sterically hindered

Protocol B: On-Resin Palladium Cross-Coupling

The 4-iodo group allows for bio-orthogonal diversification. Performing this on-resin is superior to solution phase as it allows for excess reagents to be washed away, driving the reaction to completion without purification steps.

Reaction Type: Suzuki-Miyaura Cross-Coupling (forming C-C bonds).[1][2] Target: Stapling (macrocyclization) or functionalization with aryl-boronic acids.

Reagents

-

Catalyst:

(Tetrakis) or -

Base:

(2M aqueous) or

Detailed Workflow

-

Preparation: Swell the resin (containing the peptide with (R)-

-Me-4-I-Phe) in degassed DMF. -

Catalyst Mix: In a separate vial under Argon, dissolve Boronic Acid (5 eq),

(0.1 eq), and SPhos (0.2 eq) in DMF. -

Activation: Add the Base (2M

, 5 eq) to the catalyst mix. Note: Color change usually indicates active species formation.[1] -

Reaction: Transfer the mixture to the resin vessel. Sparge with Argon.

-

Incubation: Shake at 45°C for 4–6 hours.

-

Washing:

DOT Diagram: Late-Stage Diversification

Caption: On-resin Suzuki-Miyaura coupling workflow. The metal scavenging step is critical for pharmaceutical purity.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Incomplete Coupling (Step 1) | Steric hindrance of the quaternary carbon.[1][2] | Switch to HATU/HOAt at 50°C. Increase concentration of AA to 0.4M. |

| Incomplete Elongation (Step 2) | Nucleophile (amine) is buried. | Use PyAOP or PyBrOP .[7] These generate highly reactive acid bromides/active esters. Perform a "magic mixture" coupling (DCM/DMF/NMP 1:1:1) to break aggregation.[1][7] |

| Black Resin after Coupling | Precipitated Palladium. | The dithiocarbamate wash was insufficient. Repeat wash with DMF containing 1% hydrazine or specialized metal scavengers. |

| Racemization | Over-activation. | While |

References

-

Fairlie, D. P., et al. (2011).[2] "Structural versatility of peptides from C alpha, alpha-disubstituted glycines." Journal of the American Chemical Society. Link (Demonstrates the helical/turn promoting properties of alpha-methyl amino acids).[1][2]

-

Buchwald, S. L., et al. (2010).[2] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Lecture/Review. Link (Foundational protocols for Pd-catalysis applicable to peptides).[1][2]

-

Albericio, F., et al. (2018).[2] "Solid-phase synthesis of peptides containing alpha,alpha-disubstituted amino acids."[1][2][8] Chemical Reviews. Link (Review of coupling reagents like PyAOP/HATU for hindered systems).

-

Fournier, A., et al. (2015).[2][9] "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides." European Journal of Medicinal Chemistry. Link (Specific protocols for on-resin coupling with iodophenylalanine).

-

Hossain, M. A., et al. (2023).[2] "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine." Journal of the American Chemical Society. Link (Recent application of alpha-methyl-Phe in stabilizing peptide structures).[1][2]

Sources

- 1. (S)-alpha-Methyl-4-Iodophenylalanine | C10H12INO2 | CID 51340700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Radiolabeling for (R)-alpha-Methyl-4-Iodophenylalanine

Welcome to the technical support center for the radiolabeling of (R)-alpha-Methyl-4-Iodophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your radiolabeling efficiency.

Introduction

(R)-alpha-Methyl-4-Iodophenylalanine is an unnatural amino acid derivative used in various biomedical research applications, including as a building block for peptide therapeutics and as a precursor for radiolabeled imaging agents.[1] Efficient and reproducible radiolabeling is crucial for its use in diagnostic imaging and radiotherapy.[2][3] This guide will address common challenges encountered during the radiolabeling process.

Common Problems & Troubleshooting

This section details common issues, their potential causes, and actionable solutions to enhance your experimental outcomes.

Low Radiochemical Yield (RCY)

A low radiochemical yield is one of the most frequent challenges in radioiodination.[4]

Question: My radiochemical yield for (R)-alpha-Methyl-4-Iodophenylalanine is consistently below 50%. What are the potential causes and how can I improve it?

Answer: Low RCY can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

-

Poor Quality of Precursor or Reagents:

-

Precursor Degradation: Ensure the (R)-alpha-Methyl-4-Iodophenylalanine precursor is of high purity and stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.[5] If suspicion of degradation arises, use a fresh batch.

-

Oxidizing Agent Activity: The effectiveness of oxidizing agents like Chloramine-T or Iodogen is critical for converting iodide to the reactive electrophilic iodine species.[6][7] Use fresh solutions of oxidizing agents. The concentration of the oxidizing agent can also be optimized; however, excessive amounts can lead to unwanted side reactions and degradation of the product.[7][8]

-

Radioiodide Quality: The chemical form and purity of the radioiodide (e.g., NaI in NaOH solution) can impact the reaction. Ensure it is from a reliable source and handled according to specifications to avoid introduction of metallic impurities that can hinder reactivity.[7]

-

-

Suboptimal Reaction Conditions:

-

Reaction Time: Both insufficient and excessive reaction times can lower the RCY. Monitor the reaction progress at different time points to determine the optimal duration.[4] Extended reaction times may lead to degradation of the labeled compound.[4][7]

-

Temperature: Temperature significantly influences reaction kinetics. The optimal temperature should be determined empirically, as excessively high temperatures can cause degradation of the precursor and final product.[7] For some methods, reactions are performed at room temperature, while others may require gentle heating.[9][10]

-

pH: The pH of the reaction mixture is crucial for the efficiency of many radioiodination methods. For electrophilic iodination using agents like Chloramine-T, a pH of around 7 is often optimal.[7]

-

-

Presence of Water or Impurities:

-

Anhydrous Conditions: For many radiolabeling reactions, especially those involving organometallic precursors (like tin precursors), the presence of water can significantly decrease the yield.[5][9] Ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: After the reaction, it is important to quench any remaining oxidizing agent (e.g., with sodium metabisulfite or sodium thiosulfate) to prevent further reactions that could degrade the product.[9][11]

-

Troubleshooting Workflow for Low Radiochemical Yield

Caption: Troubleshooting flowchart for low radiochemical yield.

Poor Radiochemical Purity (RCP)

Question: My HPLC analysis shows multiple radioactive peaks, indicating poor radiochemical purity. What are the likely impurities and how can I improve the RCP?

Answer: Poor RCP is often due to side reactions, incomplete reactions, or degradation of the product.

Common Impurities and Solutions:

| Impurity | Potential Cause | Recommended Solution |

| Unreacted Radioiodide | Incomplete reaction; inefficient purification. | Optimize reaction conditions (time, temperature, reagent concentration). Improve purification method (e.g., optimize HPLC gradient, use appropriate solid-phase extraction (SPE) cartridge).[5] |

| Di-iodinated Product | Excess of oxidizing agent or iodine. | Reduce the amount of oxidizing agent and/or precursor.[10] Lowering the reaction temperature can also improve selectivity for the mono-iodinated product.[9] |

| Oxidized Species | Harsh reaction conditions (excessive oxidizing agent or prolonged reaction time). | Use the minimum effective amount of oxidizing agent.[7] Quench the reaction promptly. Consider milder oxidizing agents.[6] |

| Hydrolyzed Precursor | Presence of water in the reaction mixture, especially with sensitive precursors like tin derivatives. | Ensure strictly anhydrous conditions.[9] |

Experimental Workflow for Electrophilic Radioiodination

Caption: Simplified workflow for electrophilic radioiodination.

Frequently Asked Questions (FAQs)

-

Q1: What is the difference between electrophilic and nucleophilic radioiodination for this compound?

-

A1: Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species (I+), often generated using an oxidizing agent.[12] This is a common method for labeling precursors with activating groups. Nucleophilic iodination, such as in halogen exchange reactions, involves the displacement of a leaving group (like bromine or another halogen) by a nucleophilic radioiodide ion (I-).[12][13] The choice of method often depends on the available precursor and the desired reaction conditions.

-

-

Q2: How critical are protecting groups for the amino and carboxylic acid functions during labeling?

-

A2: Protecting groups, such as Boc (tert-butoxycarbonyl) for the amine and a methyl or tert-butyl ester for the carboxylic acid, can be crucial. They prevent unwanted side reactions and can improve the solubility of the precursor in organic solvents used for the reaction.[14] However, their use necessitates a subsequent deprotection step, which must be efficient and not degrade the final radiolabeled product.[14]

-

-

Q3: What are the typical HPLC conditions for the analysis and purification of radiolabeled (R)-alpha-Methyl-4-Iodophenylalanine?

-

A3: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[15][16] A typical gradient might start with a high aqueous component and ramp up the acetonitrile concentration. Flow rates are usually around 1 mL/min for analytical scale.[15] Detection is achieved with a UV detector (around 220-280 nm) in series with a radioactivity detector.[17][18]

-

-

Q4: My results are inconsistent from one experiment to the next. What could be the cause?

-

A4: Inconsistent results often point to variability in reagent quality or experimental setup.[5] Ensure that all reagents, especially the precursor and oxidizing agents, are handled consistently and stored properly.[9] Variations in reaction time, temperature, or the efficiency of drying (if applicable) can also lead to inconsistent yields.[5] Automating the synthesis process can help improve reproducibility.

-

Detailed Protocols

Protocol 1: General Electrophilic Radioiodination using a Tin Precursor

This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.

-

Preparation: In a shielded hot cell, add the tin precursor, (R)-alpha-Methyl-4-(tributylstannyl)phenylalanine (with appropriate protecting groups), to a reaction vial.

-

Drying: If necessary, dissolve the precursor in an appropriate anhydrous solvent (e.g., acetonitrile) and dry the mixture under a stream of inert gas to ensure anhydrous conditions.

-

Reagent Addition: Add the oxidizing agent (e.g., Chloramine-T or peracetic acid) followed by the no-carrier-added radioiodide (e.g., Na[¹²⁵I]).

-

Reaction: Allow the reaction to proceed at the optimized temperature (e.g., room temperature or slightly elevated) for the predetermined optimal time (e.g., 5-15 minutes).

-

Quenching: Stop the reaction by adding a quenching agent like sodium metabisulfite.

-

Deprotection (if applicable): If protecting groups are used, perform the deprotection step under appropriate conditions (e.g., acid or base hydrolysis).[14]

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC.

-

Formulation: Collect the fraction containing the desired product, remove the HPLC solvent, and formulate the final product in a suitable buffer (e.g., phosphate-buffered saline).

-

Quality Control: Analyze the final product for radiochemical purity, identity, and specific activity using analytical HPLC and other relevant methods.

References

- Benchchem. (n.d.). 4-(131I)Iodo-L-phenylalanine | 76641-05-9.

- Prakash, G. V. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC.

- Keinänen, O. (2020). Recent Advances in Synthetic Methods for Radioiodination. ACS Publications.

- Benchchem. (n.d.). troubleshooting low yields in ICl iodination reactions.

- Kondo, N. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.

- Petrov, M. A. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.

- Sigma-Aldrich. (n.d.). 4-Iodo-L-phenylalanine 24250-85-9.

- ResearchGate. (n.d.). Radioiodination by electrophilic aromatic substitution reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.

- de Klerk, L. A. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed.

- Kumar, D. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Publications.

- ResearchGate. (n.d.). Radiolabeling Optimization and Preclinical Evaluation of the New PSMA Imaging Agent [ 18 F]AlF-P16-093 | Request PDF.

- ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling.

- Petrov, M. A. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.

- Ivanova, A. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. MDPI.

- Turnell, D. C. (1983). HPLC measurement of phenylalanine in plasma. PubMed.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.

- ResearchGate. (n.d.). HPLC analysis of phenylalanine.: (a) The peak from the standard....

- Ozaki, M. (2024). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Longdom Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Reducing impurities in the synthesis of (R)-alpha-Methyl-4-Iodophenylalanine

Technical Support Center: Synthesis of (R)-

Introduction: The Engineering of Quaternary Centers

You are likely synthesizing (R)-

The synthesis of

This guide addresses the three critical impurity vectors:

-

Enantiomeric Impurity: The (S)-isomer (biological dead-end).

-

Chemical Impurity: De-iodinated byproducts (phenylalanine analogs).

-

Process Impurity: Hydrolysis remnants from chiral auxiliaries.

Module 1: The Schöllkopf Bis-Lactim Ether Method

(Recommended for High Enantiomeric Excess >98% ee)[1][2]

This is the "Gold Standard" for laboratory-scale synthesis. It utilizes a chiral auxiliary (usually derived from L-Valine) to force the incoming electrophile to attack from a specific face.

Core Workflow Diagram

The following diagram illustrates the critical decision points in the Schöllkopf pathway where impurities are generated.

Caption: Logic flow of the Schöllkopf auxiliary method, highlighting critical control points for stereochemical impurities.

Troubleshooting the Schöllkopf Protocol

Q1: I am seeing significant levels of the (S)-enantiomer. The literature claims >95% ee.[3][4][5] What is wrong?

-

Root Cause: The metallated intermediate (aza-enolate) lost its facial rigidity. This usually happens if the reaction temperature rises above -70°C before the electrophile is fully added.

-

Corrective Action:

-

Cryogenic Control: Ensure the n-BuLi addition and subsequent stirring are strictly maintained at -78°C.

-

Solvent Quality: THF must be anhydrous. Traces of water protonate the enolate, destroying the chiral template.

-

Auxiliary Choice: Ensure you started with the L-Valine derivative. The isopropyl group of valine provides the steric bulk necessary to block the si-face, forcing the 4-iodobenzyl bromide to attack from the re-face (yielding the (R)-product).

-

Q2: My hydrolysis step is low-yielding, or I see de-iodinated byproducts.

-

Root Cause: The iodine-carbon bond on the phenyl ring is relatively stable, but harsh refluxing in 6N HCl (standard peptide hydrolysis) can cause degradation.

-

Corrective Action:

-

Mild Hydrolysis: Use 0.25 N HCl at room temperature (or mild warming). The bis-lactim ether hydrolyzes much faster than a standard amide bond.

-

Monitor: Track the disappearance of the methyl ester peak via TLC or HPLC. Do not extend reaction time unnecessarily.

-

Module 2: Alternative Route - Phase Transfer Catalysis (PTC)

(Recommended for Scalability)

If you are scaling up, the stoichiometric auxiliary (Schöllkopf) becomes expensive. Asymmetric PTC using Maruoka catalysts (chiral spiro-ammonium salts) is the modern alternative.

Q3: The reaction stalls after 50% conversion. Adding more base doesn't help.

-